molecular formula C18H21NO2 B5746019 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide

2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide

Cat. No. B5746019
M. Wt: 283.4 g/mol
InChI Key: OUBAZJKCQPLODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide, also known as DPPEA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPPEA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as intermediates in the synthesis of various drugs.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide is its relative ease of synthesis, which allows for large-scale production of the compound for use in laboratory experiments. However, the compound's low solubility in water can pose challenges in certain experimental settings, and further research is needed to fully understand its potential limitations.

Future Directions

There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, given its neuroprotective effects. Additionally, further investigation is needed to fully understand the mechanisms of action of 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide and to identify potential therapeutic targets for the compound. Overall, 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with ethyl chloroacetate to form ethyl 3,5-dimethylphenylacetate. The resulting compound is then reacted with aniline to produce N-ethyl-N-phenylacetamide, which is subsequently reacted with 3,5-dimethylphenol to yield 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models. Other studies have investigated 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide's potential as an antioxidant, with promising results suggesting that the compound may be effective in reducing oxidative stress in cells.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)13-21-17-11-14(2)10-15(3)12-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBAZJKCQPLODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.